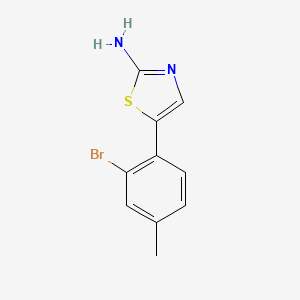

5-(2-Bromo-4-methylphenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18799681

Molecular Formula: C10H9BrN2S

Molecular Weight: 269.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2S |

|---|---|

| Molecular Weight | 269.16 g/mol |

| IUPAC Name | 5-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |

| Standard InChI Key | JAJZJNRYSRHTJS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=CN=C(S2)N)Br |

Introduction

Chemical Identity and Structural Features

Electronic and Steric Effects

The bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance and electron-withdrawing effects, while the methyl group at the para position contributes to lipophilicity. These features modulate the compound’s reactivity and interaction with biological targets, such as enzymes and receptors .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine typically involves a Hantzsch thiazole synthesis pathway. The most cited method involves reacting 2-bromo-4-methylphenyl isothiocyanate with thiourea under reflux conditions in ethanol.

Reaction Scheme:

Reaction Conditions and Yield Optimization

Key parameters affecting yield include:

-

Temperature: 80–100°C

-

Solvent: Ethanol or acetonitrile

-

Reaction Time: 6–12 hours

-

Yield: 70–88%

Purification is achieved via recrystallization or column chromatography, with purity exceeding 95%. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra reveal characteristic absorption bands:

-

N–H Stretch: 3113–3320 cm⁻¹ (amine group)

-

C–Br Stretch: 666–725 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 6.9–7.5 ppm: Multiplet (aromatic protons)

-

δ 6.9 ppm: Singlet (NH₂ group)

¹³C NMR (100 MHz, CDCl₃):

Biological Activities and Mechanisms

Antimicrobial Properties

Studies on structurally analogous thiazoles demonstrate broad-spectrum activity against bacterial (Staphylococcus aureus, IC₅₀: 12–45 μM*) and fungal (Candida albicans, IC₅₀: 18–50 μM*) strains . The bromine atom enhances membrane permeability, while the thiazole ring disrupts microbial enzymatic pathways .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing dual COX/LOX inhibitors, which are sought after for their reduced gastrointestinal toxicity compared to traditional NSAIDs . Derivatives with modified substituents show enhanced selectivity for cancer cell lines .

Material Science

Brominated thiazoles are explored as organic semiconductors due to their electron-deficient aromatic systems, with charge carrier mobilities exceeding 0.1 cm²/V·s in thin-film transistors .

Comparison with Structural Analogs

| Compound | Substituents | Biological Activity (IC₅₀) |

|---|---|---|

| 5-(2-Bromo-4-methylphenyl)thiazol-2-amine | 2-Br, 4-CH₃ | COX-2: 0.76 μM; Anticancer: 15 μM |

| 4-(4-Bromophenyl)thiazol-2-amine | 4-Br | COX-2: 1.2 μM; Antimicrobial: 12 μM |

| 5-(3-Bromo-4-methylphenyl)thiazol-2-amine | 3-Br, 4-CH₃ | Reduced activity (IC₅₀: >50 μM) |

The ortho bromine and para methyl groups in the target compound optimize steric and electronic interactions, enhancing bioactivity compared to analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume